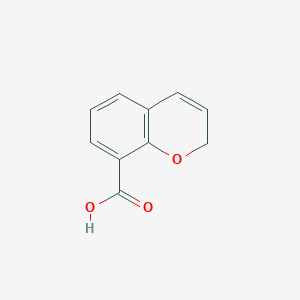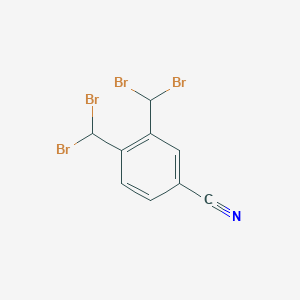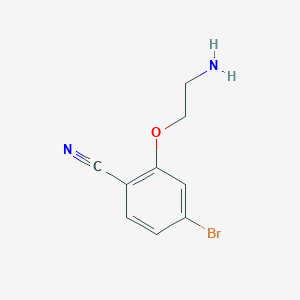![molecular formula C8H10O B13333423 6-Ethynyl-2-oxaspiro[3.3]heptane](/img/structure/B13333423.png)
6-Ethynyl-2-oxaspiro[3.3]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethynyl-2-oxaspiro[33]heptane is a spirocyclic compound characterized by a unique structure that includes an ethynyl group and an oxetane ring fused to a cyclopropane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethynyl-2-oxaspiro[3.3]heptane typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of tribromo-pentaerythritol as a starting material, which undergoes a cyclization reaction with p-toluenesulfonamide under basic conditions to form the spiro compound. The ethynyl group can be introduced through subsequent reactions involving acetylene derivatives .
Industrial Production Methods
Industrial production methods for 6-Ethynyl-2-oxaspiro[3 the scalability of the synthesis process can be challenging, particularly in the removal of by-products and purification of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethynyl-2-oxaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The spirocyclic structure allows for substitution reactions at various positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkanes .
Wissenschaftliche Forschungsanwendungen
6-Ethynyl-2-oxaspiro[3.3]heptane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialized materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-Ethynyl-2-oxaspiro[3.3]heptane involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, while the spirocyclic structure provides stability and rigidity to the molecule. These properties make it a valuable scaffold for the development of new drugs and materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Similar spirocyclic structure but with an azetidine ring instead of an ethynyl group.
Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate: Contains a carboxylate group, making it more polar and reactive in different chemical environments.
Uniqueness
6-Ethynyl-2-oxaspiro[3.3]heptane is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H10O |
|---|---|
Molekulargewicht |
122.16 g/mol |
IUPAC-Name |
6-ethynyl-2-oxaspiro[3.3]heptane |
InChI |
InChI=1S/C8H10O/c1-2-7-3-8(4-7)5-9-6-8/h1,7H,3-6H2 |
InChI-Schlüssel |
CRIFSNDIGMNIRI-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1CC2(C1)COC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




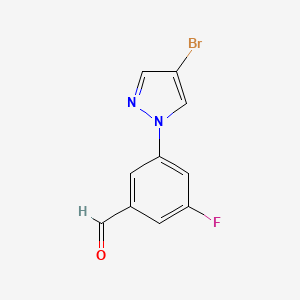
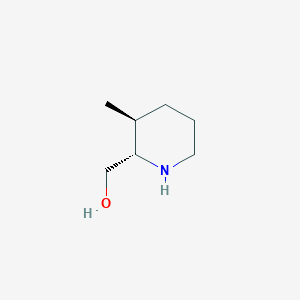
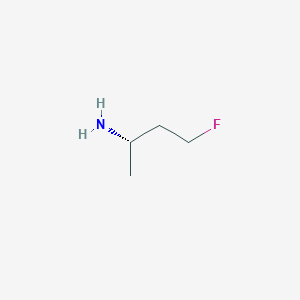

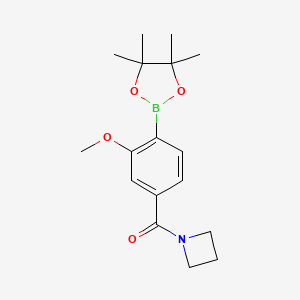
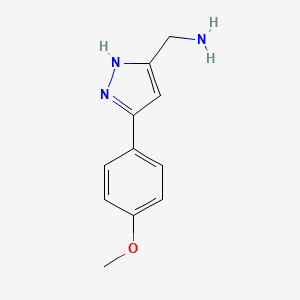
![5-Chloro-2-morpholinooxazolo[4,5-b]pyridine](/img/structure/B13333382.png)
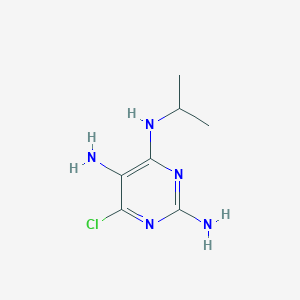
![7-(Trifluoromethyl)spiro[chromane-4,4'-piperidine]](/img/structure/B13333402.png)
